molecular formula Lu B1217147 Lutetium CAS No. 7439-94-3

Lutetium

Cat. No. B1217147
CAS RN: 7439-94-3
M. Wt: 174.967 g/mol
InChI Key: OHSVLFRHMCKCQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of lutetium compounds often involves complex chemical processes. For instance, the synthesis of a new sandwich this compound(III) bisphthalocyanine substituted with hexylthio groups demonstrates the solubility of the compound in common organic solvents and its characterization through various spectroscopic methods, highlighting the intricate synthesis process of this compound compounds (Gürek et al., 2001).

Molecular Structure Analysis

The molecular structure of this compound complexes can be quite complex. For example, this compound bisphthalocyanine complexes have been found to crystallize in certain space groups with specific lattice parameters, indicating the detailed geometric arrangement of these molecules. The octahedral coordination of this compound by the isoindole nitrogens of phthalocyanine rings in a sandwich-type complex is a notable feature, demonstrating the molecular complexity of this compound compounds (A. Cian et al., 1985).

Chemical Reactions and Properties

This compound compounds participate in a variety of chemical reactions, exhibiting unique properties. For instance, this compound(III) phthalocyanine derivatives have been synthesized, showing significant spectroscopic properties and magnetic properties. These characteristics underscore the reactive nature of this compound compounds and their potential for use in magnetic and spectroscopic applications (A. Cian et al., 1985).

Physical Properties Analysis

The physical properties of this compound compounds, such as their crystal structures and luminescence, are subjects of extensive research. The synthesis and crystal structure determination of 1:1 this compound/indium trihydroxide, for example, illustrates the isostructural nature of these compounds with Lu(OH)3 and their distinct polyhedral framework, indicating the diverse physical properties that this compound compounds can exhibit (D. Mullica et al., 1988).

Scientific Research Applications

Laser Resonance Ionization Spectroscopy

Lutetium is integral to the MEDICIS project under the Horizon 2020 EU program, which is focused on producing novel radioisotopes for nuclear medical imaging and radionuclide therapy. Specifically, this compound is used in a resonance ionization laser ion source (RILIS) at CERN for efficient and pure production of radioactive ions (Gadelshin et al., 2017).

Therapeutic Applications in Nuclear Medicine

This compound-177 is gaining importance in nuclear medicine for therapeutic applications due to its radionuclidic properties and the potential for large-scale production (Pillai & Knapp, 2015).

Use in PET Detectors

This compound-based scintillators, such as LSO and LYSO, are widely used in PET detectors. While they are beneficial for their high stopping power and short decay time, the presence of this compound's radioactive isotope, 176Lu, introduces random events affecting PET system performance (Wei, 2015).

Physical and Mechanical Properties

A data mining approach has been used to study the physical and mechanical properties of this compound, comparing them with third-row transition metals. This comparison has shown that this compound shares many properties with sixth-row transition metals (Settouti & Aourag, 2015).

Production for Medical Purposes

This compound-177, used for medical purposes, has been produced at the Dalat Nuclear Research Reactor via neutron flux irradiation. This method's high yield makes it suitable for medical applications (Nguyen et al., 2015).

Scintillators for X-ray Imaging

This compound oxide, particularly Eu-doped this compound oxide (Lu2O3:Eu), is an excellent candidate for high-efficiency, high-spatial resolution X-ray imaging detectors (Riva et al., 2016).

Electrochemical Detection Applications

This compound vanadate (LuVO4) exhibits good conductivity and electrocatalytic activity, making it suitable for electrochemical applications such as sensing nitrofurantoin (NFT) in environmental samples (Kokulnathan & Chen, 2020).

Estimation of Specific Activity

A new technique using DOTA as a binding agent has been developed for estimating the specific activity of this compound-177, a crucial aspect in targeted therapy and radiopharmaceutical preparation (Pillai, Chakraborty & Das, 2015).

Mechanism of Action

Target of Action

Lutetium (Lu), specifically in the form of this compound Lu 177 dotatate, primarily targets somatostatin receptors , with the highest affinity for subtype 2 somatostatin receptors (SSTR2) . These receptors are often overexpressed in certain types of tumors, such as gastroenteropancreatic neuroendocrine tumors (GEP-NETs) .

Mode of Action

This compound Lu 177 dotatate is a radiolabeled somatostatin analog . It works by binding to somatostatin receptors on the surface of tumor cells . Once bound, it enters the cell and releases radiation, damaging the tumor cells . This targeted approach allows for the specific destruction of tumor cells while minimizing damage to healthy cells .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound Lu 177 dotatate is the binding to somatostatin receptors, particularly SSTR2 . This binding triggers the internalization of the compound into the tumor cell, where it releases radiation that damages the cell . The specific biochemical changes within the cell following radiation damage are complex and can involve multiple pathways leading to cell death.

Pharmacokinetics

After intravenous administration, this compound Lu 177 dotatate has a mean maximum blood concentration of 6.58 ng/mL and a mean blood area under the curve (AUC) of 52.3 ng·h/mL . The compound demonstrates a lower whole-body retention, indicating a potentially lower risk for bone marrow toxicity . The recommended dosage is 7.4 GBq (200 mCi) every 6 weeks for up to 6 doses .

Result of Action

The primary result of this compound Lu 177 dotatate’s action is the damage and subsequent death of tumor cells . In clinical trials, treatment with this compound Lu 177 dotatate resulted in longer progression-free survival compared to patients receiving octreotide alone . There was also evidence of an overall survival benefit .

Action Environment

In the context of its use as a therapeutic agent, the environment within the body can influence its action. For example, co-administration of amino acids with this compound Lu 177 dotatate can increase the mean beta-phase blood clearance of the compound by 36% . Additionally, the presence of somatostatin receptors on the surface of tumor cells is a critical factor influencing the compound’s efficacy .

Safety and Hazards

Lutetium can cause serious health problems if its dust is inhaled . It is also highly toxic if swallowed . Therefore, protective equipment must be worn when handling the element . This compound is flammable and in contact with water releases flammable gases which may ignite spontaneously .

Future Directions

The use of the medical isotope lutetium-177 is increasing, but there are concerns that its worldwide availability may not be sufficient in the long term . This warrants an evaluation of its use and production . Research advancements in this compound radiopharmaceuticals include enhanced targeting mechanisms, combination therapies, personalized treatment protocols, and expanding indications .

properties

IUPAC Name

lutetium
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InChI

InChI=1S/Lu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSVLFRHMCKCQY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

[Lu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Lu
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DSSTOX Substance ID

DTXSID5047746
Record name Lutetium
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Molecular Weight

174.9668 g/mol
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Physical Description

Silvery white metal; [Merck Index] Soft and ductile metal; [Hawley]
Record name Lutetium
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CAS RN

7439-94-3, 13598-44-2
Record name Lutetium
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Record name Lutetium hydride (LuH3)
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Record name LUTETIUM
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Q & A

Q1: What are some notable spectroscopic properties of Lutetium?

A1: this compound compounds exhibit interesting spectroscopic properties. For instance, this compound texaphyrin, a photosensitizer, displays a broad absorption band centered at 732 nm, making it suitable for photodynamic therapy (PDT) []. Researchers have investigated the electrochromic properties of this compound diphthalocyanines using infrared, electronic, and electron spin resonance spectroscopy [].

Q2: How does the density of this compound in LYSO crystals affect their use in PET detectors?

A2: this compound yttrium oxyorthosilicate (LYSO) crystals are used in Positron Emission Tomography (PET) due to their desirable scintillation properties. The naturally occurring isotope 176Lu emits a consistent background radiation (BG) profile, impacting the LYSO crystal's performance. The intensity of the BG spectrum is directly related to the intrinsic radioactivity, which allows for a precise estimation of this compound density within LYSO crystal samples []. This understanding enables the predictive assessment of system behaviors and the configuration of parameters in LYSO-based detectors.

Q3: What color changes occur in this compound dihydride (LuH2) under pressure, and what might cause them?

A3: this compound dihydride (LuH2) exhibits pressure-induced color changes. At ambient pressure, it appears dark blue, transitioning to pink at approximately 2.2 GPa and bright red at around 4 GPa when compressed in a diamond anvil cell. This reversible phenomenon might be attributed to structural changes within the material under pressure [].

Q4: How does the inclusion of this compound affect the properties of yttrium iron garnet films?

A4: Incorporating this compound into yttrium iron garnet films influences their magnetic properties. Studies using Fe nuclear magnetic resonance (NMR) have revealed that this compound cations tend to create antisite defects more readily than yttrium cations []. This information is crucial for understanding and optimizing the performance of these materials in various applications, including microwave devices and magnetic sensors.

Q5: Can this compound be effectively incorporated into nanoparticles, and what applications does this enable?

A5: Yes, this compound can be deposited onto nanoparticles using techniques like atomic layer deposition (ALD). Researchers have successfully coated titanium dioxide (TiO2) nanoparticles with this compound oxide using ALD in a fluidized bed reactor []. This technique allows for precise control over the this compound loading, enabling the production of nanoparticles for nuclear medical applications. Furthermore, this compound doping can be used to synthesize larger core and core-shell upconversion nanoparticles (UCNs) with enhanced luminescence []. This has promising implications for various fields, including optical encoding, multiplexed biodetection, and bioimaging.

Q6: Are there any known catalytic applications of this compound compounds?

A6: While the provided research papers do not focus on the catalytic properties of this compound compounds, it is worth noting that lanthanides, including this compound, are known to exhibit catalytic activity in certain reactions. Further research is needed to explore the full potential of this compound-based catalysts.

Q7: How have computational methods been used to study this compound-containing systems?

A7: Computational chemistry plays a crucial role in understanding the behavior of this compound-containing systems. For example, density functional theory (DFT) calculations have been employed to investigate the electronic structure and properties of this compound tetraphenylporphyrin []. These calculations provide valuable insights into the electronic structure and bonding characteristics of such complexes. Moreover, DFT calculations have been crucial in studying the ternary phase diagram of nitrogen-doped this compound hydrides, revealing a novel this compound hydride structure (HLu2) and its potential for superconductivity [].

Q8: How do structural modifications of this compound complexes affect their properties and applications?

A8: Structural modifications of this compound complexes can significantly impact their properties. For example, introducing crown ether substituents to double-decker this compound(III) diphthalocyanine influences its electrochemical and spectroscopic characteristics []. These modifications could be leveraged to fine-tune the properties of this compound complexes for specific applications.

Q9: How does the stability of this compound complexes vary under different conditions, and what strategies can be employed to improve their stability?

A9: The stability of this compound complexes depends on the specific ligands and environmental conditions. For instance, this compound(III) acetate tetrahydrate undergoes thermal decomposition, forming anhydrous acetate at 60°C and this compound oxide at higher temperatures []. Formulating this compound complexes with appropriate stabilizing agents or encapsulating them within protective matrices could enhance their stability.

Q10: What safety considerations should be taken into account when working with this compound and its compounds?

A10: While this compound is not considered highly toxic, handling any chemical substance requires appropriate safety precautions. Researchers should consult relevant safety data sheets and follow established laboratory safety protocols when working with this compound and its compounds.

Q11: What are the applications of this compound-177 in Peptide Receptor Radionuclide Therapy (PRRT)?

A11: this compound-177 (177Lu) is a radioisotope used in PRRT, particularly for treating neuroendocrine tumors (NETs). 177Lu-labeled somatostatin analogues, such as DOTATOC and DOTA-LM3, have demonstrated promising results in targeting and delivering therapeutic radiation to tumors expressing somatostatin receptors [].

Q12: How does the “tumor sink effect” influence the efficacy and toxicity of this compound-177-PSMA-617 radioligand therapy in patients with mCRPC?

A12: The “tumor sink effect” refers to the phenomenon where a large tumor mass absorbs a significant portion of a radiopharmaceutical, potentially reducing uptake in healthy organs and influencing both treatment efficacy and toxicity. This effect has been observed with prostate-specific membrane antigen (PSMA)-targeted radiopharmaceuticals in patients with metastatic castration-resistant prostate cancer (mCRPC). Studies have shown an inverse correlation between changes in total lesional PSMA (tumor burden) and the uptake of the radiopharmaceutical in organs like the parotid glands and spleen, suggesting a tumor sink effect []. This finding highlights the importance of considering tumor burden when determining this compound-177-PSMA-617 activities to optimize the therapy's efficacy/toxicity ratio.

Q13: How effective is this compound-177 octreotate in managing hypoglycemia associated with malignant insulinoma?

A13: this compound-177 octreotate has emerged as a potential treatment option for managing severe hypoglycemia in patients with inoperable malignant insulinoma, a tumor that secretes excess insulin []. Case studies have reported successful normoglycemia and tumor regression after administering this compound-177 octreotate in patients who were unresponsive to conventional therapies. These findings suggest its potential for improving glycemic control and tumor response in this challenging patient population.

Q14: What is the mechanism of action of motexafin this compound (MLu) in photodynamic therapy (PDT) for atherosclerosis, and what are the downstream cellular effects?

A14: Motexafin this compound (MLu, Antrin) is a photosensitizer that selectively accumulates in atherosclerotic plaque []. Upon activation by far-red light, MLu produces cytotoxic singlet oxygen, which leads to several downstream effects, including: * Induction of apoptosis: Singlet oxygen generated by MLu-mediated PDT triggers apoptosis (programmed cell death) in macrophages and smooth muscle cells, effectively reducing plaque cellularity [, ]. * Plaque reduction: By inducing cell death and potentially modulating plaque composition, MLu-PDT has shown promise in preclinical studies for reducing atherosclerotic plaque burden [].

Q15: How does the timing of Mitomycin C administration relative to this compound texaphyrin photodynamic therapy affect the treatment response in tumor models?

A15: Combining this compound texaphyrin photodynamic therapy (PDT) with Mitomycin C (MMC), a hypoxia-enhanced drug, can significantly impact tumor response. Studies in RIF-1 tumor-bearing mice demonstrated that administering MMC before PDT resulted in a more pronounced anti-tumor effect compared to MMC alone or PDT alone []. Specifically, giving MMC prior to PDT led to a longer median tumor regrowth time, highlighting the importance of treatment sequencing in maximizing therapeutic efficacy.

Q16: What are the potential long-term effects and toxicities associated with this compound-based therapies?

A16: As with any medical treatment, this compound-based therapies may carry potential risks and side effects. The specific concerns can vary depending on the type of this compound compound used, the dosage, and the individual patient's health status. For instance, this compound-177 therapy can lead to a decrease in blood cell counts, which is usually temporary but requires monitoring []. Patients receiving this compound-177 treatment should be closely monitored for potential delayed side effects, and further research is needed to fully understand the long-term impact of these therapies.

Q17: How do the properties of different this compound-labeled somatostatin analogues, such as DOTATOC and DOTA-LM3, affect their targeting ability?

A17: this compound-labeled somatostatin analogues, including DOTATOC and DOTA-LM3, are designed to target tumors expressing somatostatin receptors []. The choice of the specific analogue can influence targeting efficacy due to differences in their binding affinity for somatostatin receptor subtypes. The agonist DOTATOC and the antagonist DOTA-LM3 exhibit variations in their tumor uptake and biodistribution, underscoring the importance of careful selection based on the tumor's receptor profile.

Q18: What analytical techniques are employed to determine this compound concentrations in various samples?

A18: Several analytical methods are used to determine this compound concentrations, including:

    Q19: How can isotope dilution analysis be applied for the absolute quantification of peptides using this compound labeling and nanoHPLC-ICP-IDMS?

    A19: Isotope dilution analysis (IDA) combined with this compound labeling and nano-high performance liquid chromatography-inductively coupled plasma mass spectrometry (nanoHPLC-ICP-MS) provides a powerful approach for accurate absolute peptide quantification []. The method involves labeling peptides with this compound diethylenetriamine pentaacetic acid (Lu-DTPA), separating the labeled peptides using nanoHPLC, and subsequently quantifying them using ICP-MS. By adding a known amount of a 176Lu-labeled spike to the column effluent, the isotopic ratio of this compound in the sample can be precisely determined, enabling the absolute quantification of the target peptide.

    Q20: How does the intrinsic radiation of this compound-176 (176Lu) affect the performance of this compound-based scintillators, and what methods are used to analyze its energy spectrum?

    A20: this compound-based scintillators, despite their favorable properties, face challenges due to the intrinsic radiation of the naturally occurring isotope 176Lu. This radiation contributes to background noise in applications like radiation detection. To understand and mitigate this, researchers have developed methods to analyze the energy spectrum of 176Lu intrinsic radiation (IRL) []. One approach involves a discrete convolution-based method, which considers various photon interactions with matter (e.g., photoelectric effect, Compton scattering) to simulate the complex IRL spectrum accurately.

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